molecular formula C12H17ClO B13811696 (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride

(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride

Cat. No.: B13811696
M. Wt: 212.71 g/mol
InChI Key: UPXHKNRQJAPFED-SRVKXCTJSA-N
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Description

(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride is a complex organic compound with a unique structure It is characterized by its pentalene core, which is a bicyclic hydrocarbon, and the presence of a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pentalene core, followed by the introduction of the carbonyl chloride group. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups.

    Substitution: The carbonyl chloride group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

The compound’s reactivity makes it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways. It can serve as a probe to investigate the activity of specific enzymes and their role in various biological processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating certain diseases and conditions, leveraging their unique chemical properties.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is harnessed in various applications, from chemical synthesis to biological assays.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3aS,6aS)-octahydro-1-pentalenyl chloroacetate
  • (1R,3aS,6aS)-octahydro-1-pentalenol

Uniqueness

Compared to similar compounds, (1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride stands out due to its specific functional group and the resulting reactivity. The presence of the carbonyl chloride group provides unique opportunities for chemical modifications and applications that are not possible with its analogs.

Properties

Molecular Formula

C12H17ClO

Molecular Weight

212.71 g/mol

IUPAC Name

(1R,3aS,6aS)-1,3a,6a-trimethyl-5,6-dihydro-4H-pentalene-1-carbonyl chloride

InChI

InChI=1S/C12H17ClO/c1-10-5-4-6-12(10,3)11(2,8-7-10)9(13)14/h7-8H,4-6H2,1-3H3/t10-,11-,12-/m0/s1

InChI Key

UPXHKNRQJAPFED-SRVKXCTJSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]1([C@](C=C2)(C)C(=O)Cl)C

Canonical SMILES

CC12CCCC1(C(C=C2)(C)C(=O)Cl)C

Origin of Product

United States

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